molecular formula C7H13NO2 B13344486 (R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol

(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B13344486
M. Wt: 143.18 g/mol
InChI Key: BLCHBMRZGFLZLZ-ZCFIWIBFSA-N
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Description

®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a spirocyclic compound that features both oxygen and nitrogen heteroatoms within its structure. This unique configuration imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scalability and cost-effectiveness would likely guide the choice of synthetic routes, favoring those that use inexpensive reagents and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure may interact uniquely with biological macromolecules, providing insights into enzyme specificity and function.

Medicine

In medicine, ®-(2-Oxa-6-azaspiro[3Its unique structure could be leveraged to develop new drugs with specific biological activities .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for a wide range of scientific research applications, from synthetic chemistry to biological studies.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

[(5R)-2-oxa-7-azaspiro[3.4]octan-5-yl]methanol

InChI

InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2/t6-/m1/s1

InChI Key

BLCHBMRZGFLZLZ-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](C2(CN1)COC2)CO

Canonical SMILES

C1C(C2(CN1)COC2)CO

Origin of Product

United States

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